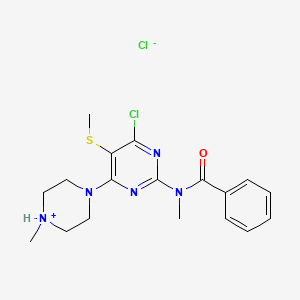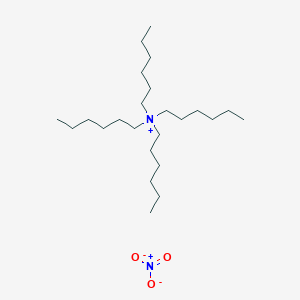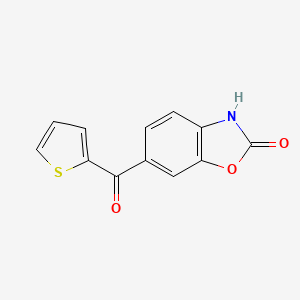
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a chemical compound with the molecular formula C8H2Br3F13 . It is a halogenated alkane, characterized by the presence of multiple bromine and fluorine atoms. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the bromination and fluorination of octane derivatives. The process can be summarized as follows:
Bromination: The initial step involves the bromination of an octane derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
化学反应分析
Types of Reactions
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various functional groups, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of de-brominated alkanes.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
科学研究应用
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and brominated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying halogenated compound interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with enhanced bioavailability and stability.
作用机制
The mechanism of action of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to interact with various biological and chemical systems, leading to its unique properties and effects .
相似化合物的比较
Similar Compounds
- 1,2,2-Tribromo-1-(perfluoro-n-hexyl)ethane
- 2,4,6-Tribromophenol
- 1,3,5-Tribromobenzene
Comparison
Compared to similar compounds, 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to its high degree of fluorination and bromination, which imparts distinct chemical and physical properties. These properties include increased thermal stability, hydrophobicity, and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H2Br3F13 |
|---|---|
分子量 |
584.79 g/mol |
IUPAC 名称 |
7,8,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H2Br3F13/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H |
InChI 键 |
OYZQGMGVIMWIFW-UHFFFAOYSA-N |
规范 SMILES |
C(C(Br)Br)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


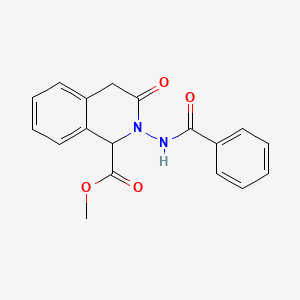
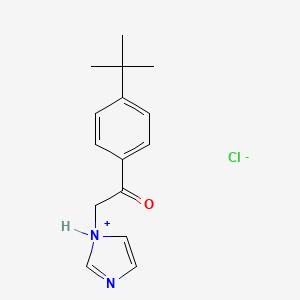
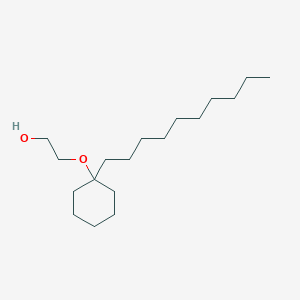
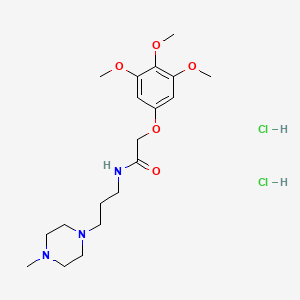
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
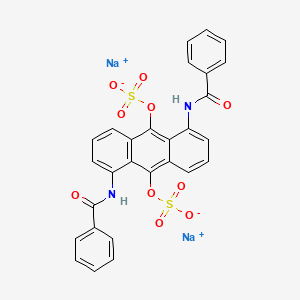
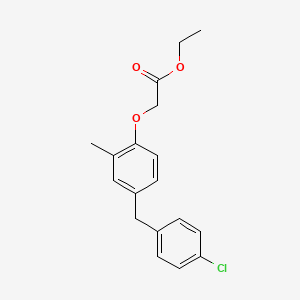
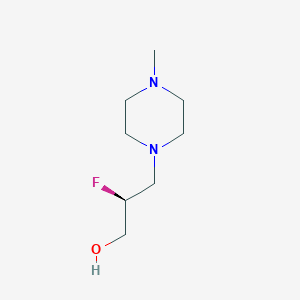
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
